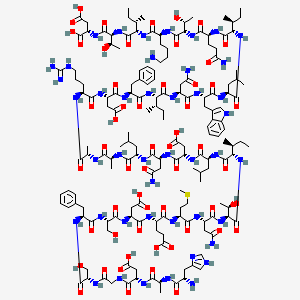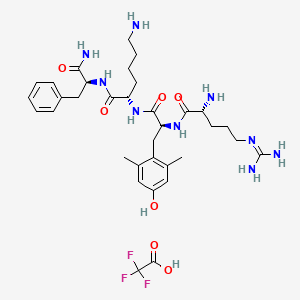
112173-49-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 112173-49-6 is known as Angiogenin (108-122). It is a peptide fragment derived from angiogenin, a protein involved in the process of angiogenesis, which is the formation of new blood vessels. Angiogenin (108-122) has been studied for its therapeutic potential in various diseases, including cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions: Angiogenin (108-122) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various biochemical interactions, such as binding to receptors and enzymes.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification Reagents: Acetonitrile and water are used in HPLC for peptide purification.
Major Products: The major product of the synthesis is the Angiogenin (108-122) peptide itself. During biochemical interactions, the peptide may form complexes with receptors or enzymes, leading to various biological effects .
科学研究应用
Angiogenin (108-122) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is studied for its role in angiogenesis and its interactions with cellular receptors.
Medicine: It has potential therapeutic applications in treating cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases.
Industry: It is used in the development of peptide-based drugs and therapeutic agents .
作用机制
Angiogenin (108-122) exerts its effects by binding to specific receptors on the surface of endothelial cells, which are cells that line blood vessels. This binding activates signaling pathways that promote the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. The peptide also has ribonucleolytic activity, which means it can degrade RNA molecules, further influencing cellular processes .
相似化合物的比较
Angiogenin (1-123): A longer peptide fragment of angiogenin with similar angiogenic properties.
Vascular Endothelial Growth Factor (VEGF): A protein that also promotes angiogenesis but through different receptors and signaling pathways.
Fibroblast Growth Factor (FGF): Another protein involved in angiogenesis with distinct molecular targets.
Uniqueness: Angiogenin (108-122) is unique in its specific sequence and its dual role in promoting angiogenesis and degrading RNA. This combination of activities makes it a valuable tool for studying the mechanisms of angiogenesis and developing therapeutic agents .
属性
CAS 编号 |
112173-49-6 |
|---|---|
分子式 |
C₇₈H₁₂₅N₂₅O₂₃ |
分子量 |
1780.98 |
序列 |
One Letter Code: ENGLPVHLDQSIFRR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











